molecular formula C14H18N4S B4358160 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-ethylphenyl)thiourea

1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-ethylphenyl)thiourea

Cat. No.: B4358160
M. Wt: 274.39 g/mol
InChI Key: ZNZUITYEYCABCI-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(3-ethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and material science. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a phenyl ring substituted with an ethyl group, connected through a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(3-ethylphenyl)thiourea typically involves the reaction of 1,3-dimethyl-4-amino-pyrazole with 3-ethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(3-ethylphenyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(3-ethylphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(3-ethylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiourea group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(phenyl)thiourea
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-methylphenyl)thiourea
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(2-chlorophenyl)thiourea

Comparison: N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(3-ethylphenyl)thiourea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with target molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-(3-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-4-11-6-5-7-12(8-11)15-14(19)16-13-9-18(3)17-10(13)2/h5-9H,4H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZUITYEYCABCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=S)NC2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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